Product packaging for Methyl undecenoyl leucinate(Cat. No.:CAS No. 1246371-29-8)

Methyl undecenoyl leucinate

Cat. No.: B10779085
CAS No.: 1246371-29-8
M. Wt: 311.5 g/mol
InChI Key: ICMAWHHKHYZNDA-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl Undecenoyl Leucinate (CAS 1246371-29-8) is a potent lipo-amino acid compound that functions as a competitive antagonist of the melanocortin 1 receptor (MC1R) . Its primary research value lies in its specific mechanism for inhibiting skin melanogenesis. By competing with the natural ligand α-melanocyte-stimulating hormone (α-MSH) for binding at the MC1R, it prevents the receptor's activation and the subsequent downstream signaling that leads to the expression of key melanogenic genes, including tyrosinase, TRP-1, TRP-2 (DCT), and MITF . This action results in the direct inhibition of both melanin synthesis and tyrosinase activity . In vitro and in vivo studies suggest that this compound demonstrates superior efficacy in reducing pigmentation compared to other well-known skin whitening agents such as kojic acid, arbutin, and hydroquinone . Beyond its depigmenting properties, this multi-functional agent also exhibits an anti-inflammatory effect against environmental stimuli like UV exposure, making it a compound of interest for broader skin care research applications . The compound is approved for use in cosmetic formulations and is featured in commercial skin whitening products . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H33NO3 B10779085 Methyl undecenoyl leucinate CAS No. 1246371-29-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1246371-29-8

Molecular Formula

C18H33NO3

Molecular Weight

311.5 g/mol

IUPAC Name

methyl (2S)-4-methyl-2-(undec-10-enoylamino)pentanoate

InChI

InChI=1S/C18H33NO3/c1-5-6-7-8-9-10-11-12-13-17(20)19-16(14-15(2)3)18(21)22-4/h5,15-16H,1,6-14H2,2-4H3,(H,19,20)/t16-/m0/s1

InChI Key

ICMAWHHKHYZNDA-INIZCTEOSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)CCCCCCCCC=C

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)CCCCCCCCC=C

Origin of Product

United States

Ii. Mechanistic Investigations of Methyl Undecenoyl Leucinate

Molecular Target Identification and Characterization

The primary mechanism through which methyl undecenoyl leucinate exerts its effects is by interacting with a specific receptor on the surface of melanocytes, the pigment-producing cells in the skin.

This compound functions as a potent antagonist of the Melanocortin-1 Receptor (MC1R). knowde.comgoogle.com This receptor is a critical gateway in the signaling cascade that leads to melanin (B1238610) production. By acting as an antagonist, this compound blocks the receptor, preventing its activation by its natural ligand. google.com

The antagonism of MC1R by this compound occurs through a process of competitive binding with the alpha-melanocyte stimulating hormone (α-MSH). inci.guideinci.guide α-MSH is a hormone that, when bound to MC1R, initiates a series of intracellular events that culminate in the synthesis of melanin. aston-chemicals.commdpi.com this compound, due to its structural characteristics, competes with α-MSH for the same binding site on the MC1R. inci.guideinci.guide This competition effectively reduces the chances of α-MSH binding to the receptor, thereby preventing the initiation of the melanogenic signaling pathway. google.cominci.guide This action ultimately blocks the expression of several genes crucial for melanin synthesis, including tyrosinase, TRP1, TRP2 (DCT), MITF, and POMC. inci.guideinci.guide

In vitro studies have demonstrated the efficacy of this compound in inhibiting α-MSH-induced melanin synthesis. For instance, in B16F10 melanoma cell cultures, the presence of this compound significantly suppressed the production of melanin that is normally stimulated by α-MSH. aston-chemicals.com

Table 1: Research Findings on MC1R Antagonism

Finding Experimental Context Reference
Acts as a potent MC1R antagonist In vitro studies knowde.com
Competes with α-MSH for MC1R binding In vitro studies on melanocytes inci.guideinci.guide
Blocks α-MSH-induced melanin synthesis B16F10 melanoma cell cultures aston-chemicals.com

Melanocortin-1 Receptor (MC1R) Antagonism

Elucidation of Intracellular Signaling Cascades

By blocking the MC1R, this compound sets off a chain of events within the melanocyte, effectively dampening the signals that would normally lead to pigmentation.

The binding of α-MSH to MC1R typically activates an enzyme called adenylate cyclase, which in turn increases the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). google.comgoogle.com This increase in cAMP is a pivotal step in the melanogenesis cascade.

Research has shown that this compound efficiently blocks the production of cAMP that is induced by α-MSH. aston-chemicals.com By preventing the activation of MC1R, it subsequently inhibits the activation of adenylate cyclase, leading to a significant reduction in intracellular cAMP levels. aston-chemicals.com This inhibitory effect on cAMP activation has been confirmed through direct ELISA measurements of intracellular cAMP. aston-chemicals.com

The reduction in cAMP levels has significant downstream consequences. aston-chemicals.com Normally, elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB) transcription factor. google.comresearchgate.net Activated CREB is responsible for promoting the expression of key melanogenic genes, such as the microphthalmia-associated transcription factor (MITF). google.comaston-chemicals.com

By inhibiting the α-MSH-induced activation of adenylate cyclase and the subsequent rise in cAMP, this compound effectively prevents the activation of PKA and CREB. frontiersin.org This disruption of the PKA/CREB signaling pathway leads to the downregulation of melanogenic gene expression, including MITF, tyrosinase, TRP-1, and TRP-2 (DCT), ultimately resulting in the suppression of melanin synthesis.

Table 2: Impact on Intracellular Signaling

Effect Mechanism Reference
Inhibition of cAMP Production Blocks α-MSH-induced adenylate cyclase activation aston-chemicals.com
Downregulation of PKA Activation Reduced intracellular cAMP levels
Inhibition of CREB Activation Disruption of the cAMP/PKA signaling pathway frontiersin.org
Inhibition of cAMP Production

Role of Nitric Oxide and cGMP Pathway in Melanin Synthesis

The nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is a recognized contributor to the stimulation of melanogenesis. bjbms.orgmdpi.com Research has demonstrated that ultraviolet B (UVB) radiation, a primary physiological stimulus for skin pigmentation, acts through the NO/cGMP signal transduction pathway to stimulate melanin synthesis in human melanocytes. nih.gov

The binding of α-MSH to its receptor, MC1R, has been shown to enhance the formation of endothelial nitric oxide (NO). nih.gov This subsequently increases the levels of cGMP, a secondary messenger molecule. nih.gov The NO/cGMP pathway is involved in the regulation of melanogenesis. mdpi.com Specifically, NO can stimulate the expression of the tyrosinase gene, a critical step in melanin production, through a cGMP-dependent mechanism. mdpi.com

Given that this compound acts as an antagonist to the α-MSH receptor, it indirectly influences this pathway. By blocking α-MSH from binding to MC1R, the compound can mitigate the downstream enhancement of NO production and subsequent cGMP signaling that is otherwise promoted by α-MSH. nih.gov

Key Molecules in the NO/cGMP PathwayFunction in Melanogenesis
Nitric Oxide (NO) Stimulates melanogenesis, partly by increasing cGMP synthesis. nih.gov Can be generated in response to UVB radiation. mdpi.com
Cyclic Guanosine Monophosphate (cGMP) Acts as a second messenger that mediates the melanogenic effects of NO. nih.gov Its synthesis is stimulated by NO. nih.gov
Protein Kinase G (PKG) A cGMP-dependent kinase that is involved in mediating the melanogenic effects of the NO/cGMP pathway. mdpi.com

Endothelin B Receptor (ETbR) Cross-Reactivity and Signaling Inhibition

ET-1, acting through its receptor ETbR, activates phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). mdpi.comfrontiersin.org This leads to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), both of which are involved in stimulating melanin synthesis. mdpi.comfrontiersin.orggoogle.com

Signaling ComponentsRole in Melanocyte Regulation
Endothelin-1 (ET-1) A potent mitogen for human melanocytes that stimulates melanogenesis. nih.gov
Endothelin B Receptor (ETbR) The receptor for ET-1 on melanocytes; its activation triggers downstream signaling cascades. researchgate.netmdpi.com
α-MSH and ET-1 Synergy The combined action of α-MSH and ET-1 leads to a synergistic stimulation of melanocyte proliferation and melanin synthesis. nih.gov

Cross-Talk Mechanisms involving Protein Kinase C (PKC)

Protein Kinase C (PKC) is a key enzyme in the regulation of melanogenesis. frontiersin.org The activation of PKC, particularly the β isoform, can stimulate tyrosinase activity, the rate-limiting enzyme in melanin synthesis. frontiersin.org Both the α-MSH and the ET-1 signaling pathways can converge on the activation of PKC. oup.commdpi.commdpi.comfrontiersin.orggoogle.comfrontiersin.org

The ET-1/ETbR pathway directly leads to the production of diacylglycerol (DAG), a known activator of PKC. mdpi.comfrontiersin.org The α-MSH/MC1R pathway, primarily acting through cAMP, also exhibits crosstalk with the PKC pathway. nih.govoup.com The synergistic effects of α-MSH and ET-1 are partly mediated through the convergence of their signaling pathways on downstream effectors like PKC. nih.gov

This compound, by blocking the initial step of α-MSH binding to MC1R, prevents the subsequent activation of the cAMP pathway. nih.govoup.com This action, in turn, reduces the potential for crosstalk and synergistic activation of PKC that would normally occur in the presence of α-MSH. While the compound does not directly inhibit PKC, its role as an α-MSH antagonist means it contributes to a cellular environment where PKC is less likely to be stimulated by the α-MSH signaling cascade, thereby inhibiting melanogenesis.

Key Signaling MoleculesFunction in Melanogenesis Crosstalk
Protein Kinase C (PKC) A key enzyme that, when activated, stimulates tyrosinase activity and melanin synthesis. frontiersin.org
Diacylglycerol (DAG) A second messenger produced by the ET-1/ETbR pathway that activates PKC. mdpi.comfrontiersin.org
α-MSH/MC1R Pathway Can engage in crosstalk with the PKC pathway, contributing to the overall stimulation of melanogenesis. nih.govoup.com
ET-1/ETbR Pathway Directly activates PKC through the generation of DAG. mdpi.comfrontiersin.org

Iii. Gene Expression and Enzymatic Regulation Studies

Regulation of Melanogenesis-Related Gene Expression

Methyl undecenoyl leucinate has demonstrated the ability to modulate the expression of several key genes involved in the synthesis of melanin (B1238610). inci.guidedrugbank.com This lipoamino acid acts as an antagonist to the melanocortin 1 receptor (MC1R). inci.guideaston-chemicals.comgoogle.com By competing with the natural ligand, α-melanocyte-stimulating hormone (α-MSH), it prevents the activation of downstream melanogenic genes. inci.guideaston-chemicals.cominci.guide

Research indicates that this compound significantly downregulates the expression of Microphthalmia-Associated Transcription Factor (MITF). inci.guideinci.guideaston-chemicals.com MITF is a crucial transcription factor that governs the expression of numerous genes essential for melanocyte development and melanin synthesis. mdpi.commdpi.com By inhibiting the α-MSH/MC1R signaling pathway, this compound prevents the downstream activation of MITF. inci.guidemdpi.com Studies using RT-PCR have confirmed a reduction in MITF mRNA levels following treatment with this compound. aston-chemicals.com

The expression of tyrosinase-related protein 1 (TRP1) and tyrosinase-related protein 2 (TRP2), also known as dopachrome (B613829) tautomerase (DCT), is also negatively impacted by this compound. inci.guideinci.guideaston-chemicals.com These enzymes play significant roles in the melanin synthesis pathway. nih.gov The downregulation of MITF by this compound directly leads to the reduced expression of its target genes, including TRP1 and DCT. inci.guideaston-chemicals.com Experimental data from RT-PCR analysis has shown a significant decrease in the mRNA levels of both TRP1 and TRP2 in cells treated with the compound. aston-chemicals.com

This compound has been shown to modulate the expression of the proopiomelanocortin (POMC) gene. inci.guideinci.guideaston-chemicals.com The POMC gene produces a precursor protein that is cleaved to form several active peptides, including α-MSH. nih.gov By acting as an antagonist to the MC1R, this compound interferes with the signaling cascade that can influence POMC gene expression. inci.guideaston-chemicals.comknowde.com Studies have demonstrated that treatment with this compound leads to a downregulation of POMC gene expression. aston-chemicals.com

Inhibition of Tyrosinase-Related Protein 1 (TRP1) and TRP2 (DCT) Expression

Enzymatic Activity Profiling

In addition to its effects on gene expression, this compound directly influences the activity of key enzymes in the melanogenesis pathway.

A primary mechanism of action for this compound is the inhibition of tyrosinase enzyme activity. drugbank.comgoogle.comaston-chemicals.comdrugbank.com Tyrosinase is the rate-limiting enzyme in melanin synthesis, catalyzing the initial and critical steps of the process. aston-chemicals.comcmstudioplus.com In vitro studies have consistently demonstrated that this compound significantly suppresses tyrosinase activity. aston-chemicals.com When compared to other known whitening agents like kojic acid and arbutin (B1665170), this compound has shown a superior inhibitory effect on tyrosinase. aston-chemicals.comaston-chemicals.com

Table 1: Comparative Inhibition of Tyrosinase Activity

This table summarizes the inhibitory effects of this compound on tyrosinase activity in comparison to other well-known whitening agents. The data is based on in vitro studies using L-DOPA as a substrate in B16F10 melanoma cells. The percentage of inhibition reflects the reduction in tyrosinase activity compared to a control group.

CompoundConcentrationTyrosinase Activity Inhibition (%)Source
This compound15 µg/mLStrongly Inhibited aston-chemicals.com
Kojic acid200 µMLess Effective than this compound aston-chemicals.com
Arbutin20 µMLess Effective than this compound aston-chemicals.com

Iv. Cellular and Subcellular Mechanisms of Action

Melanocyte-Specific Responses

Methyl undecenoyl leucinate primarily exerts its influence on melanocytes by acting as an antagonist to the α-melanocyte-stimulating hormone (α-MSH) receptor, known as the melanocortin 1 receptor (MC1R). inci.guidedrugbank.comgoogle.com By competing with α-MSH for this receptor, it effectively blocks the downstream signaling cascade that leads to melanin (B1238610) synthesis. inci.guideaston-chemicals.com This antagonistic action prevents the activation of melanogenic genes, ultimately leading to a reduction in melanin production. inci.guidedrugbank.com

In vitro studies utilizing B16F10 melanoma cells, a common model for studying melanogenesis, have shown that this compound significantly inhibits melanin synthesis. aston-chemicals.comjmb.or.kr Treatment with this compound has been observed to reduce melanin content in a dose-dependent manner without affecting cell viability. aston-chemicals.comnih.gov

The inhibitory effect of this compound on melanin production in B16F10 cells is attributed to its ability to suppress the expression of key melanogenic enzymes and transcription factors. aston-chemicals.com Research has demonstrated a down-regulation in the mRNA levels of tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), tyrosinase-related protein 2 (TRP2, also known as DCT), and microphthalmia-associated transcription factor (MITF) following treatment with this compound. inci.guideaston-chemicals.com MITF is a crucial transcription factor that governs the expression of TYR, TRP1, and TRP2, which are all essential enzymes in the melanin synthesis pathway. aston-chemicals.com

Furthermore, this compound has been shown to block the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the α-MSH signaling pathway. aston-chemicals.com By preventing the increase in intracellular cAMP levels, it hinders the activation of Protein Kinase A (PKA), which in turn prevents the phosphorylation of the cAMP response element-binding protein (CREB) and the subsequent activation of MITF. aston-chemicals.com

Table 1: Effect of this compound on Melanin Content in B16F10 Melanoma Cells

TreatmentConcentrationMelanin Content (% of Control)Source
α-MSH1 ppm~350% aston-chemicals.com
This compound + α-MSH15 ppmSignificantly reduced aston-chemicals.com
This compound + α-MSH30 ppmStrongly inhibited aston-chemicals.com

Studies on human primary melanocytes, such as lightly pigmented human epidermal melanocytes (HEMn-LP), have corroborated the findings from melanoma cell lines. aston-chemicals.comresearchgate.net this compound has been shown to effectively inhibit melanin synthesis in these primary cells as well. aston-chemicals.com The mechanism of action remains consistent, involving the antagonism of the MC1R and the subsequent downregulation of the melanin synthesis pathway. inci.guideaston-chemicals.com

The inhibitory effect on tyrosinase activity, the rate-limiting enzyme in melanogenesis, has been a key focus of research. aston-chemicals.com By suppressing the expression and activity of tyrosinase, this compound directly curtails the production of melanin. drugbank.comaston-chemicals.com

Melanin Production Inhibition in Melanoma Cells (e.g., B16F10)

Keratinocyte Interactions and Responses

Beyond its effects on melanocytes, this compound also interacts with keratinocytes, the primary cells of the epidermis, to modulate inflammatory responses, particularly those induced by ultraviolet (UV) radiation. aston-chemicals.com

The anti-inflammatory actions of this compound in human keratinocytes are thought to be mediated through the modulation of key signaling pathways involved in inflammation. aston-chemicals.com While the precise mechanisms are still under investigation, the inhibition of pro-inflammatory cytokine production suggests an interference with upstream signaling cascades, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are known to be activated by UV radiation and lead to the transcription of inflammatory genes. nih.govjmb.or.kr

Table 2: Effect of this compound on UV-Induced Pro-inflammatory Cytokine mRNA Expression in Human Keratinocytes

CytokineUVB TreatmentThis compound Treatment + UVBSource
IL-1βIncreased ExpressionSignificantly Inhibited aston-chemicals.com
IL-6Increased ExpressionSignificantly Inhibited aston-chemicals.com

V. Structural Analogues and Derivatives Research

Design and Synthesis of Methyl Undecenoyl Leucinate Derivatives

The design of derivatives often involves creating libraries of related compounds by varying the amino acid components or their stereochemistry. The synthesis of these molecules, particularly undecenoyl dipeptides, leverages established methods of peptide chemistry to create new chemical entities for biological screening.

The synthesis of undecenoyl dipeptide derivatives can be achieved through various methods, including both solid-phase and solution-phase synthesis. google.com These techniques allow for the coupling of an undecenoyl fatty acid chain to a dipeptide backbone, which can be composed of various amino acids to explore a range of chemical properties and biological functions. google.com The goal is to produce lipopeptides, which combine the features of lipids and peptides, often leading to improved bioavailability and specific interactions with biological targets like cell surface receptors. google.comgoogleapis.com

A common and effective method for synthesizing undecenoyl dipeptide methyl esters is through a multi-step solution-phase synthesis. google.com This route is an adaptation of the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride under alkaline conditions. uni-duesseldorf.de The process can be broken down into three main stages:

Formation of Undecenoyl Amino Acid: Undecenoyl chloride is reacted with the first amino acid (A₁) in an aqueous solution of potassium hydroxide (B78521) (KOH). In this step, the carbonyl group of the undecenoyl chloride forms an amide bond with the amino group of the amino acid. google.com

Esterification of the Second Amino Acid: The second amino acid (A₂) is reacted with thionyl chloride in a methanol (B129727) solution. This reaction converts the carboxylic acid group of the amino acid into a methyl ester, which can yield the product in high amounts. google.com

Coupling Reaction: The undecenoyl amino acid from the first step and the amino acid methyl ester from the second step are joined together using a coupling reagent. This final step forms the peptide bond between the two amino acids, resulting in the desired undecenoyl dipeptide methyl ester. google.com

Below is an interactive table summarizing the synthetic route.

StepReactantsReagents/ConditionsProductReference
1Undecenoyl Chloride + Amino Acid 1 (A₁)KOH aqueous solutionUndecenoyl-A₁ google.com
2Amino Acid 2 (A₂)Thionyl Chloride (SOCl₂) in MethanolH-A₂-OMe (Amino acid methyl ester) google.com
3Undecenoyl-A₁ + H-A₂-OMeCoupling ReagentUndecenoyl-A₁-A₂-OMe google.com

This modular approach allows for the synthesis of a wide variety of derivatives by substituting different amino acids at the A₁ and A₂ positions. google.com

Methyl Undecylenoyl Dipeptide-16 is a notable derivative of this compound. inci.guide This compound is a lipopeptide specifically designed to influence skin pigmentation. googleapis.cominci.guide Its mechanism of action involves interacting with the melanocortin 1 receptor (MC1R), which is the primary receptor for the alpha-melanocyte-stimulating hormone (α-MSH). inci.guideinci.guide

By acting as a competitive antagonist to α-MSH, Methyl Undecylenoyl Dipeptide-16 blocks the signaling cascade that leads to melanin (B1238610) production. google.cominci.guide This inhibition prevents the activation of key melanogenic genes, including tyrosinase, MITF, and others, effectively reducing melanin synthesis. inci.guideinci.guide Furthermore, research has shown that Methyl Undecylenoyl Dipeptide-16 can reduce inflammation induced by UVB radiation, providing a photoprotective effect. inci.guide In-vitro and in-vivo studies suggest its efficacy as a skin brightening agent surpasses that of other well-known ingredients like arbutin (B1665170). inci.guide

Undecenoyl Dipeptide Derivatives Synthesis

Comparative Analysis of Structural Analogs

The biological function of lipopeptides like this compound is highly dependent on their specific chemical structure. Comparative analyses of structural analogs, where the amino acid composition and stereochemistry are systematically varied, are crucial for understanding how these modifications impact activity.

The choice of amino acid in an undecenoyl derivative plays a critical role in determining its biological activity. Research into undecenoyl dipeptide derivatives designed as MC1R antagonists has explored the use of several amino acids, including Leucine (B10760876) (Leu), Tryptophan (Trp), Phenylalanine (Phe), and Glycine (Gly). google.com While these derivatives share a common mechanism of action for skin whitening, the specific amino acid sequence influences the compound's efficacy. google.com Patents covering these compounds indicate a preference for derivatives containing leucine, suggesting they may exhibit superior performance or properties for this specific application. google.com

This principle—that the amino acid component dictates activity—is well-established in medicinal chemistry. For example, in a separate study on amino acid conjugates of piperic acid, the valine methyl ester derivative was most effective against amastigotes, whereas the tetrahydropiperoyl tryptophan methyl ester was most potent against promastigotes, demonstrating that a change in the amino acid can shift the therapeutic profile of the molecule. mdpi.com The presence of the methyl ester group is also significant, as esterified derivatives have been shown to possess better antimicrobial activity compared to their counterparts with a free carboxylic acid group. frontiersin.org

Beyond the identity of the amino acid, the sequence in a dipeptide and the stereochemistry (the spatial arrangement of atoms) are of fundamental importance to biological function. numberanalytics.comfrontiersin.org Most biological systems, such as enzymes and receptors, are chiral and exhibit high stereospecificity, meaning they interact differently with L- and D-isomers of a molecule. numberanalytics.combiorxiv.org

In the design of undecenoyl dipeptide derivatives, stereochemistry is a key variable. The constituent amino acids can be in the L-form, the D-form, or a combination, leading to different diastereomers such as Undecenoyl-L-Leu-L-Leu-OMe, Undecenoyl-D-Leu-L-Leu-OMe, or Undecenoyl-D-Leu-D-Leu-OMe. google.com The synthesis of these distinct stereoisomers allows for the exploration of how chirality affects binding to the target receptor and subsequent biological response. google.com Introducing D-amino acids can sometimes improve enzymatic stability, but it can also profoundly alter or even abolish biological activity. frontiersin.org

The critical nature of stereochemistry is demonstrated by studies on other peptide sequences. For instance, in research on peptides containing the Arg-Gly-Asp (RGD) sequence, substituting the L-Aspartic acid with its D-enantiomer resulted in a completely inactive peptide. nih.gov Similarly, replacing another amino acid in the sequence, L-Serine, with D-Serine drastically reduced the peptide's interaction with one receptor (vitronectin) while having little effect on its interaction with another (fibronectin), thereby altering its binding selectivity. nih.gov These findings underscore that both the amino acid sequence and the stereochemistry at each position are crucial determinants of a peptide derivative's biological function and specificity. nih.govnih.gov

The table below summarizes the influence of structural variations on biological activity.

Structural VariationExampleImpact on Biological FunctionReference
Amino Acid IdentityLeucine vs. Tryptophan in Undecenoyl DipeptidesAffects the efficacy of MC1R antagonism. Leucine-containing derivatives are noted as being particularly preferred for skin whitening applications. google.com
Stereochemistry (Chirality)L-Amino Acid vs. D-Amino AcidCan drastically alter or abolish biological activity due to the stereospecificity of target receptors. Can also impact enzymatic stability and receptor selectivity. frontiersin.orgnih.gov
Amino Acid SequenceUndecenoyl-A₁-A₂-OMe vs. Undecenoyl-A₂-A₁-OMeChanges in sequence alter the three-dimensional structure, affecting how the molecule fits into a binding site and its overall function. numberanalytics.comnih.gov
Terminal Group ModificationMethyl Ester vs. Free Carboxylic AcidEsterification can improve properties such as activity and permeability compared to the free acid form. frontiersin.org

Vi. Advanced Methodologies in Methyl Undecenoyl Leucinate Research

In Vitro Experimental Models

In vitro models are fundamental in researching the biological activities of methyl undecenoyl leucinate, providing controlled environments to study its effects on cellular processes related to skin pigmentation and inflammation.

To investigate the effects of this compound on skin-related biological processes, specific cell lines are utilized. These systems allow for the detailed examination of melanogenesis and inflammatory pathways.

B16F10 Mouse Melanoma Cells: This is a widely used and robust cell line for studying melanogenesis. aston-chemicals.commdpi.com These cells are stimulated with agents like alpha-melanocyte-stimulating hormone (α-MSH) to induce melanin (B1238610) production, providing a model to test the inhibitory effects of compounds like this compound. aston-chemicals.commdpi.com

Human Primary Melanocytes (HEMn-LP): For more clinically relevant data, primary human melanocytes are used. These cells, derived from human skin, offer a more accurate representation of human melanogenesis compared to murine cell lines. aston-chemicals.comgoogle.com

Human Keratinocyte (HaCaT) Cells: To study the anti-inflammatory properties of this compound, HaCaT cells, a human keratinocyte line, are employed. aston-chemicals.comgoogle.com These cells can be stimulated by external factors like UVB radiation to induce an inflammatory response, which is then measured by the expression of pro-inflammatory cytokines. aston-chemicals.com

Quantitative analysis of biochemical markers is crucial for understanding the efficacy of this compound. Spectrophotometry and Enzyme-Linked Immunosorbent Assay (ELISA) are two common methods used for this purpose. aston-chemicals.combmglabtech.comwikipedia.orgthermofisher.com

Spectrophotometry: This technique is used to measure melanin content. Cells treated with this compound are lysed, and the absorbance of the lysate is measured at a specific wavelength (e.g., 475 nm) to quantify the amount of melanin. aston-chemicals.com Another application is the tyrosinase activity assay, where the formation of dopachrome (B613829) from L-DOPA is monitored by measuring absorbance at 492 nm. aston-chemicals.com

ELISA: This immunoassay is employed to measure the concentration of specific molecules within the cell. thermofisher.com In the context of this compound research, it is used to determine:

Cyclic Adenosine (B11128) Monophosphate (cAMP) Levels: As this compound is an antagonist of the MC1R receptor, its effect on the downstream signaling molecule cAMP is a key indicator of its activity. aston-chemicals.comgoogle.com Direct ELISA kits are used to measure intracellular cAMP levels after cells are exposed to the compound. aston-chemicals.com

Cytokine Production: To quantify the anti-inflammatory effect, the production of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6) is measured in the cell culture medium of stimulated keratinocytes using specific ELISA kits. aston-chemicals.com

Table 1: Summary of Biochemical Assays and Findings

Parameter Measured Assay Type Cell Line Key Finding Citation
Melanin Content Spectrophotometry (475 nm) B16F10, HEMn-LP This compound significantly inhibits α-MSH-induced melanin synthesis. aston-chemicals.com
Tyrosinase Activity Spectrophotometry (492 nm) B16F10, HEMn-LP Demonstrates a significant inhibitory effect on tyrosinase activity using L-DOPA as a substrate. aston-chemicals.com
cAMP Levels ELISA B16F10 Efficiently blocks cAMP production, a downstream target of the MC1R receptor. aston-chemicals.com

To understand how this compound functions at the genetic level, Reverse Transcription-Polymerase Chain Reaction (RT-PCR) is utilized. researchgate.net This technique measures the levels of messenger RNA (mRNA), providing insight into which genes are activated or suppressed by the compound. researchgate.net

In studies involving this compound, RT-PCR is performed to assess its impact on the expression of:

Melanogenic Genes: The compound has been shown to significantly down-regulate the mRNA expression of key genes involved in melanin synthesis. aston-chemicals.cominci.guide These include Tyrosinase (TYR), Tyrosinase-related protein 1 (TRP1), Tyrosinase-related protein 2 (TRP2, also known as DCT), Microphthalmia-associated transcription factor (MITF), and Pro-opiomelanocortin (POMC). aston-chemicals.cominci.guide

Inflammatory Genes: In UVB-stimulated keratinocytes, this compound has been observed to inhibit the expression of genes for pro-inflammatory cytokines like IL-1α, IL-1β, IL-6, and IL-8. aston-chemicals.com

Table 2: Gene Expression Changes Induced by this compound (via RT-PCR)

Gene Category Genes Analyzed Effect Observed Cell Line Citation
Melanogenesis TYR, TRP1, TRP2 (DCT), MITF, POMC Significant down-regulation B16F10 aston-chemicals.cominci.guide

Spectrophotometric and ELISA-based Assays for Biochemical Parameters (e.g., Melanin Content, cAMP Levels, Cytokine Production)

Analytical and Separation Science Applications of Leucinate Derivatives

Derivatives of leucine (B10760876), particularly those with undecyl or undecenoyl chains, serve as important tools in the field of analytical chemistry, specifically in chiral separations.

Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that is a modification of capillary electrophoresis (CE). wikipedia.org It is capable of separating both charged and uncharged molecules, including enantiomers (chiral molecules that are mirror images of each other). nih.goveurjchem.com The technique utilizes a surfactant added to the buffer at a concentration above its critical micelle concentration (CMC), forming micelles that act as a pseudostationary phase. wikipedia.org Separation occurs based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. wikipedia.org For chiral separations, chiral surfactants are used to create a chiral pseudostationary phase that interacts differently with each enantiomer, allowing for their separation. researchgate.netcore.ac.uk

Amino acid-based surfactants are highly effective for chiral separations in MEKC. scirp.orgresearchgate.net Specifically, surfactants based on L-leucine with an undecyl hydrocarbon chain, such as sodium N-undecylenyl-l-leucine (l-SUL) and its dipeptide derivatives, are used as chiral selectors. oup.comacs.org These molecules assemble into micelles, creating a chiral environment within the capillary. researchgate.net

The chiral recognition mechanism is based on a combination of hydrophobic, electrostatic, and steric interactions, as well as hydrogen bonding between the analyte and the chiral surfactant. nih.gov Factors such as the pH of the buffer and the type of counterion (e.g., sodium vs. arginine) can significantly influence the separation resolution by altering the charge and conformation of the micelles and analytes. scirp.orgoup.comnih.gov Studies have shown that using arginine as a counterion can dramatically improve the enantiomeric resolution for certain analytes compared to sodium. oup.comnih.gov The order of amino acids in dipeptide surfactants also has a profound effect on chiral recognition, indicating the importance of the specific three-dimensional structure of the micelle for effective separation. acs.org

Table 3: Examples of Chiral Separations using Undecyl Leucine-based Surfactants in MEKC

Chiral Selector Analyte(s) Key Finding Citation
L-undecyl-leucine (und-leu) Binaphthyl derivatives (BNP, BOH) Enantiomeric resolution is significantly enhanced with arginine as a counterion compared to sodium, especially for BNP. oup.comnih.gov
L-undecyl-leucine (und-leu) Binaphthyl derivatives (BNA, BNP) Using lysine (B10760008) as a counterion at pH 7 improved enantiomeric resolution compared to sodium. scirp.orgresearchgate.net
Poly(l-SULV) (polysodium N-undecylenyl-l-leucine-l-valine) (±)-1,1'-bi-2-naphthol (BOH), (±)-1,1'-bi-2-naphthyl-2,2'-diyl hydrogen phosphate (B84403) (BNP) The order of amino acids in dipeptide surfactants dramatically affects chiral recognition. Poly(l-SULV) showed the best enantioselectivity among several tested surfactants. acs.org

Micellar Electrokinetic Chromatography (MEKC) as a Chiral Separation Tool

Effect of Counterions (Sodium, Lysine) on Chiral Recognition

The selection of counterions in studies involving undecenoyl L-leucine (und-Leu) surfactants has been shown to significantly influence chiral recognition. scirp.orgtdl.orgresearchgate.net Research comparing sodium and lysine counterions has revealed that pH-dependent, cationic counterions like lysine can markedly enhance the enantiomeric resolution of certain compounds compared to simple monatomic ions like sodium. scirp.orgtdl.orgtdl.org

In capillary electrophoresis experiments using und-Leu as the chiral pseudostationary phase, the separation of 1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (BNP) and 1,1'-binaphthyl-2,2'-diamine (BNA) enantiomers was investigated. scirp.orgtdl.org At a pH of 7, the use of lysine as a counterion resulted in a significant improvement in the enantiomeric resolution for both BNP and BNA compared to when sodium was used. scirp.orgtdl.org Specifically, at a surfactant concentration of 45 mM and pH 7, the enantiomeric resolution for BNP and BNA increased by approximately 6-fold and 1.1-fold, respectively, with lysine as the counterion. tdl.org Concurrently, the retention factors for BNP and BNA also saw a substantial increase of about 4-fold and 3.5-fold, respectively. tdl.org

However, this enhanced separation is highly dependent on the pH of the system. tdl.org When the pH was increased to 11, the difference in resolution and retention factors between the sodium and lysine counterions became nearly identical. tdl.org This suggests that the net positive charge of lysine at lower pH values is a crucial factor in its ability to improve chiral recognition. tdl.orgresearchgate.net The positively charged lysine can act as a bridge between the anionic surfactant head groups, an interaction not possible with the monatomic sodium ion. researchgate.net The ability of lysine to form hydrogen bonds with both the chiral analyte and the leucine headgroup of the surfactant also plays a role. oup.com

It is important to note that the chirality of the lysine counterion itself does not appear to be the primary driver of the enhanced recognition. researchgate.net Experiments using either D- or L-lysine as the counterion with L-undecyl-leucine showed no significant difference in the chiral recognition of BNA enantiomers. researchgate.net This indicates that the advantage of using lysine is related to its chemical properties, such as its charge and hydrogen bonding capacity, rather than a direct chiral interaction between the counterion and the analyte or surfactant. researchgate.net

Table 1: Effect of Counterion on Enantiomeric Resolution (Rs) of Binaphthyl Derivatives at pH 7

Analyte Counterion Surfactant Concentration (mM) Resolution (Rs)
BNP Lysine 45 ~1.5 scirp.org
BNP Sodium 45 No separation scirp.org
BNA Lysine 45 Increased 1.1-fold vs. Sodium tdl.org
Characterization of Molecular Micelles (e.g., Poly(sodium N-undecenyl leucinate))

Poly(sodium N-undecenyl leucinate) (poly-SUL) is a type of molecular micelle, which is formed by the polymerization of surfactant monomers. nih.govresearchgate.net These polymerized structures are stable at all concentrations, unlike conventional micelles that only form above a critical micelle concentration (CMC). nih.gov This property makes them robust pseudostationary phases in techniques like micellar electrokinetic chromatography (MEKC). nih.govresearchgate.net

The characterization of poly-SUL and its mixed micelles with poly(sodium 10-undecenyl sulfate) (poly-SUS) has been conducted using various analytical techniques. nih.govresearchgate.net Elemental analysis has confirmed that the composition of binary mixed micelles does not significantly change during the polymerization process. nih.govresearchgate.net

Studies determining the partial specific volume have shown that poly-SUL has a higher value compared to poly-SUS, and this value increases with a higher mole fraction of SUL in mixed micelles. nih.govresearchgate.net This indicates a less compact structure for poly-SUL. Furthermore, poly-SUL has been found to provide a more hydrophobic environment for solutes compared to poly-SUS. nih.govresearchgate.net The interaction strength between the molecular micelles and analytes suggests that hydrophobic interactions are a major factor in the retention of nonpolar compounds like benzene (B151609) derivatives. nih.gov

In the context of chiral separations, polymeric dipeptide surfactants like poly-L-SULV (polysodium N-undecanoyl-L-leucylvalinate) have demonstrated broad applicability. researchgate.net These dipeptide systems often show enhanced enantiomeric resolution compared to single amino acid-based micelles, partly due to the increased number of chiral centers in the headgroup. scirp.orgnih.gov

Table 2: Physicochemical Properties of Poly(sodium N-undecenyl leucinate) and Related Micelles

Micelle Type Key Property Observation
Poly(SUL) Partial Specific Volume Higher than Poly(SUS), increases with SUL mole fraction. nih.govresearchgate.net
Poly(SUL) Hydrophobicity Provides a more hydrophobic environment than Poly(SUS). nih.govresearchgate.net
Poly(SULV) Chiral Selector Effective for a wide range of cationic and neutral racemates. researchgate.net

Molecular Interactions in Chiral Recognition

The chiral recognition capabilities of amino acid-based surfactants like this compound are governed by a combination of non-covalent interactions. scirp.orgresearchgate.netoup.com These include hydrogen bonding, hydrophobic interactions, electrostatic forces, and steric hindrance. scirp.orgresearchgate.netoup.com

Hydrogen bonding is a critical factor in the chiral discrimination process. tandfonline.comnih.gov The headgroups of amino acid-based surfactants contain both amide and carboxylic acid functional groups, which can act as hydrogen bond donors and acceptors. oup.com The pH of the solution can influence the ionization state of these groups and their ability to form hydrogen bonds. oup.com

Computational studies, particularly hydrogen bond analyses, have been employed to understand the molecular interactions that lead to chiral selectivity. nsf.govtdl.org For instance, in the study of dansyl-amino acid enantiomers with poly-sodium N-undecanoyl-(L)-Leucylvalinate (poly(SULV)), it was found that the enantiomer with the stronger binding affinity also formed more significant intermolecular hydrogen bonds with the micelle. nsf.gov For example, Dansyl-(L)-Leucine formed three strong intermolecular hydrogen bonds with poly(SULV), while Dansyl-(D)-Leucine formed only two. nsf.gov This difference in hydrogen bonding provides a rationale for the observed stronger binding of the L-enantiomer. nsf.gov These analyses can pinpoint the specific interactions that govern chiral selectivity at a molecular level. nsf.govtdl.org

Hydrophobic interactions play a significant role in the association of analytes with the micellar core. nih.govmdpi.com The undecenoyl chain of the surfactant creates a nonpolar environment within the micelle. nih.gov The extent to which an analyte penetrates this hydrophobic core is influenced by its own hydrophobicity. oup.com

Hydrogen Bonding Analyses

Computational and Theoretical Approaches

Molecular dynamics (MD) simulations have become an invaluable tool for investigating the interactions between chiral selectors, like those based on this compound, and analytes at an atomic level. mdpi.comsemanticscholar.org These simulations can provide insights into the dynamic processes of molecular recognition that are often difficult to obtain through experimental methods alone. tdl.orgtdl.org

MD simulations are used to study the binding of chiral compounds to amino acid-based molecular micelles. tandfonline.com By simulating the movement of atoms over time, researchers can identify preferential binding sites and characterize the nature of the interactions. tandfonline.comnih.gov For example, simulations have been used to study the binding of various chiral analytes to poly(sodium undecyl-(L)-leucine-leucine) (poly(SULL)) and poly-sodium N-undecanoyl-(L)-Leucylvalinate (poly(SULV)). tandfonline.comnsf.gov These studies have revealed that the micelles can have multiple binding pockets with different characteristics. tandfonline.com

The simulations can also be used to calculate the binding free energies of enantiomers to the chiral selector. scirp.orgnsf.gov These calculated energies often correlate well with experimental results from techniques like MEKC, providing a computational validation of the observed enantioselectivity. scirp.orgnsf.gov For instance, MD simulations have correctly predicted that L-enantiomers of dansyl amino acids bind more strongly to poly(SULV) than the D-enantiomers. nsf.govtdl.org

Furthermore, MD simulations allow for detailed analysis of the intermolecular forces driving chiral recognition, such as hydrogen bonding and hydrophobic interactions. tandfonline.comnih.gov By examining the trajectories of the ligand and receptor, researchers can identify key amino acid residues in the surfactant that are responsible for stereoselective interactions. researchgate.nettandfonline.com This information is crucial for understanding the mechanism of chiral recognition and for the rational design of new and more effective chiral selectors. nih.govbiorxiv.org

Table 3: Compound Names

Compound Name Abbreviation
This compound -
Undecenoyl L-leucine und-Leu
Poly(sodium N-undecenyl leucinate) poly-SUL
Poly(sodium 10-undecenyl sulfate) poly-SUS
1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate BNP
1,1'-Binaphthyl-2,2'-diamine BNA
Poly-sodium N-undecanoyl-(L)-Leucylvalinate poly(SULV)
Dansyl-Leucine Dans-Leu
Dansyl-Norleucine Dans-Nor
Dansyl-Tryptophan Dans-Trp
Dansyl-Phenylalanine Dans-Phe
Poly(sodium undecyl-(L)-leucine-leucine) poly(SULL)
Sodium dodecyl sulfate SDS

Predictive Modeling for Bioactivity and Selectivity

In the research and development of bioactive compounds like this compound, predictive modeling has become an indispensable tool. These computational techniques allow for the simulation and prediction of a molecule's biological activity and its selectivity towards specific biological targets, thereby accelerating research and reducing the need for extensive preliminary laboratory work. The primary approaches in this domain are Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking studies, which provide deep insights into the mechanisms governing the efficacy and specificity of lipo-amino acid derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are statistical and machine learning models that correlate the quantitative chemical structure information of a compound with its biological activity. nih.govnih.gov For amino acid derivatives, these models are crucial for predicting their potential therapeutic or cosmetic effects based on molecular descriptors. researchgate.net The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic characteristics, determine its activity. nih.gov

In the context of this compound, a QSAR model would be developed by compiling a dataset of related undecenoyl amino acid compounds and their experimentally determined bioactivities, for instance, their efficacy in inhibiting melanin synthesis. drugbank.cominci.guide Molecular descriptors for each compound are then calculated and a mathematical model is built to establish a predictive relationship.

Table 1: Conceptual Framework for a QSAR Model for Undecenoyl Amino Acid Derivatives

Model ComponentDescriptionExample for this compound
Dataset A collection of molecules with known biological activity.A series of N-undecenoyl amino acid esters.
Biological Activity (Dependent Variable) The measured biological effect to be predicted.IC₅₀ value for tyrosinase inhibition or reduction in melanin content.
Molecular Descriptors (Independent Variables) Numerical values representing the chemical and physical properties of the molecules.Lipophilicity (LogP), molecular weight, topological polar surface area (TPSA), and specific quantum chemical descriptors.
Mathematical Algorithm The statistical method used to create the correlation model.Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like k-Nearest Neighbors (kNN). nih.govuestc.edu.cn
Model Validation The process of assessing the model's predictive power.Internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds. nih.gov

Such models enable the in silico screening of virtual libraries of novel derivatives to identify candidates with potentially enhanced bioactivity or improved selectivity before they are synthesized.

Molecular Docking and Target Selectivity

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.govikm.org.my This technique is fundamental for predicting bioactivity by assessing the binding affinity between the ligand and the target's active site. ikm.org.my

The known primary bioactivity of this compound is its role as an α-MSH antagonist at the melanocortin 1 receptor (MC1R), which leads to the inhibition of melanin production. inci.guide Molecular docking studies can model the interaction between this compound and the MC1R binding pocket, providing insights into the specific amino acid residues involved and the strength of the interaction.

Furthermore, computational studies have explored the versatility of this compound. In research aimed at identifying potential treatments for COVID-19, predictive modeling was used to screen FDA-approved drugs for their ability to inhibit the SARS-CoV-2 papain-like protease (PLpro), an enzyme essential for viral replication. nih.govpeerj.com In one such study, this compound was identified as a potential inhibitor through a pharmacophore-based search followed by molecular docking. nih.gov The study calculated the docking free energy, which indicates the stability of the ligand-receptor complex. A lower free energy value suggests a more stable and potentially more potent interaction. peerj.com

Table 2: Comparative Docking Free Energies of Selected Compounds Against SARS-CoV-2 PLpro

CompoundDocking Free Energy (kcal/mol)Cluster
This compound -6.9C15
Nilotinib -9.3S
Irinotecan -8.5C1
Levomefolic acid -8.4C2
Enasidenib -8.1C3
Dihydroergocryptine -8.0C4
Siponimod -8.0C5
Sorafenib -8.0C6
Data sourced from a computational study on potential PLpro inhibitors. nih.govpeerj.com A more negative value indicates stronger predicted binding affinity.

Predictive modeling is also key to assessing selectivity. By docking this compound against a panel of different receptors (e.g., various melanocortin receptors or other proteases), researchers can compare the binding affinities. A significantly stronger predicted interaction with the intended target (like MC1R) over off-targets suggests high selectivity, which is a desirable property for minimizing potential side effects. These in silico predictions of a compound's targets and biological activities provide invaluable guidance for subsequent experimental validation and drug development efforts. nih.gov

Vii. Future Research Directions and Unexplored Avenues

Synergistic Effects with Other Melanin (B1238610) Pathway Modulators

The potential for methyl undecenoyl leucinate to work in concert with other agents that modulate the melanin pathway is a significant area of interest. Research into combinations with established skin-lightening ingredients could reveal synergistic or additive effects, leading to more potent and efficient formulations.

For instance, combining this compound with tyrosinase inhibitors like kojic acid or arbutin (B1665170) could target the melanin production pathway at multiple points. dermacart.caaston-chemicals.com this compound acts upstream by blocking the α-MSH receptor, while tyrosinase inhibitors act directly on the key enzyme for melanogenesis. inci.guideresearchgate.net This dual-pronged approach could result in a more comprehensive inhibition of melanin synthesis. In vitro and in vivo studies have suggested that this compound is more effective than kojic acid and arbutin alone. inci.guideaston-chemicals.com

Furthermore, investigating its combination with agents like niacinamide, which affects melanosome transfer, or antioxidants such as Vitamin C, which can reduce oxidized melanin, could provide a multi-faceted strategy for managing skin pigmentation. dermacart.cagoogle.com

Future studies should focus on elucidating the nature of these interactions—whether they are synergistic, additive, or antagonistic—and determining the optimal ratios for maximum efficacy.

Potential for Novel Biological Activities (e.g., Antimicrobial Properties)

Beyond its effects on pigmentation, the chemical structure of this compound, an N-acyl amino acid, suggests the possibility of other biological activities. researchgate.netdss.go.th A particularly promising avenue is the exploration of its antimicrobial properties.

N-acyl amino acids and other amino acid derivatives have been shown to possess antibacterial and antifungal activities. nih.govrsc.orgnih.gov For example, certain phenylalanine and tryptophan-based surfactants have demonstrated efficacy against various bacterial strains. mdpi.comnih.gov The undecenoyl moiety, derived from undecylenic acid, is itself known for its antifungal properties. This suggests that this compound could inherently possess antimicrobial characteristics.

Future research should involve screening this compound against a broad spectrum of microbes, including bacteria and fungi relevant to skin health, such as Staphylococcus aureus and Candida albicans. jocms.orgmdpi.com Mechanistic studies could then unravel how it exerts these effects, for instance, by disrupting cell membranes or interfering with microbial metabolic pathways. nih.govscispace.com

Advanced Structural Modifications for Enhanced Selectivity

The targeted modification of the this compound structure offers a pathway to enhance its selectivity and potency. By altering specific parts of the molecule, researchers can fine-tune its interaction with the MC1R receptor and potentially minimize off-target effects.

One approach involves modifying the amino acid component. While leucine (B10760876) is currently used, substituting it with other amino acids could alter the compound's binding affinity and specificity. google.com For example, a patent on undecenoyl dipeptide derivatives suggests that combining different amino acids can lead to improved whitening effects. google.com

Another strategy is to modify the acyl chain. The length and degree of unsaturation of the undecenoyl group can be altered to optimize the lipophilic-hydrophilic balance, which could influence its penetration into the skin and its interaction with the receptor's binding pocket.

The synthesis and screening of a library of derivatives would be a crucial step in identifying molecules with superior performance. scispace.com Structure-activity relationship (SAR) studies would then provide valuable insights into the chemical features essential for its biological activity.

Integration of Omics Data in Mechanistic Elucidation

To gain a deeper understanding of the biological effects of this compound, the integration of "omics" data is essential. Technologies such as transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the cellular changes induced by this compound.

Transcriptomics can reveal how this compound alters gene expression in melanocytes. This would confirm the downregulation of melanogenesis-related genes like TYR, TRP1, TRP2, MITF, and POMC and may identify novel gene targets. inci.guide

Proteomics can analyze changes in the protein landscape of the cell, confirming the reduced expression of tyrosinase and other melanogenic enzymes at the protein level.

Metabolomics can identify changes in the cellular metabolome, providing insights into the metabolic pathways affected by this compound. gla.ac.uknih.govmsstate.edu This could also help in identifying biomarkers of its efficacy.

The application of chiral chromatography techniques within metabolomics could also be used to study the enantioselective effects and metabolism of the compound. rsc.org By combining these omics datasets, researchers can construct a detailed model of the compound's mechanism of action, potentially uncovering new applications and optimizing its use.

Exploration of Biocatalytic Pathways for Production

Currently, the synthesis of N-acyl amino acids like this compound often relies on chemical methods. researchgate.net However, there is a growing interest in developing more sustainable and environmentally friendly production methods through biocatalysis.

Enzymes, such as lipases and proteases, can be used to catalyze the formation of the amide bond between the fatty acid (undecenoic acid) and the amino acid (leucine methyl ester). researchgate.netnih.gov Enzymatic synthesis offers several advantages, including mild reaction conditions, high selectivity, and reduced waste generation. dss.go.th

Future research should focus on:

Screening for and identifying robust enzymes that can efficiently catalyze this specific reaction. dss.go.th

Optimizing reaction conditions, such as solvent systems, temperature, and pH, to maximize the yield and purity of this compound. dss.go.th

Exploring the potential of whole-cell biocatalysis or fermentation-based approaches as cost-effective and scalable production strategies. researchgate.net

The development of efficient biocatalytic routes would not only make the production of this compound more sustainable but could also potentially reduce production costs.

Q & A

Basic Research Questions

Q. What established protocols are used to synthesize Methyl undecenoyl leucinate, and which analytical techniques validate its purity and structural integrity?

  • Methodological Answer : Synthesis typically involves Schotten-Baumann reactions or esterification under controlled conditions. For example, methyl esters of amino acid derivatives are synthesized via alkali-mediated coupling, as demonstrated in analogous compounds like N-dodecanoyl leucinate . Structural validation employs nuclear magnetic resonance (NMR) for stereochemical analysis, Fourier-transform infrared spectroscopy (FT-IR) for functional group identification, and mass spectrometry (MS) for molecular weight confirmation. Chromatographic methods (HPLC) assess purity .

Q. How can researchers characterize the physicochemical properties of this compound, and what parameters are critical for reproducibility?

  • Methodological Answer : Key properties include solubility (polar vs. nonpolar solvents), stability under varying pH/temperature, and surface activity. Techniques like dynamic light scattering (DLS) assess colloidal behavior, while thermogravimetric analysis (TGA) evaluates thermal stability. Critical parameters for reproducibility include solvent purity, reaction time/temperature, and inert atmosphere control to prevent oxidation, as seen in studies on similar surfactants .

Q. What are the standard in vitro assays to evaluate the bioactivity of this compound, particularly in anti-inflammatory or melanogenesis inhibition contexts?

  • Methodological Answer : Common assays include:

  • Anti-inflammatory : ELISA for cytokine inhibition (e.g., TNF-α, IL-6) in UVB-irradiated keratinocyte models.
  • Melanogenesis : Tyrosinase activity assays and melanin quantification in B16F10 cells.
    Controls should include positive benchmarks (e.g., arbutin) and vehicle-treated cells. Data normalization to protein content (Bradford assay) ensures comparability .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, stereochemistry) of this compound impact its efficacy in dispersing carbon nanotubes, and what spectroscopic evidence supports charge transfer mechanisms?

  • Methodological Answer : Modifying the alkyl chain alters hydrophobic interactions, while stereochemistry affects binding affinity. In dispersion studies, optical absorption spectra (UV-Vis-NIR) identify individualized nanotubes, and Raman spectroscopy (G-band shifts) confirms charge transfer. Atomic force microscopy (AFM) quantifies nanotube dimensions. For instance, N-dodecanoyl leucinate’s charge transfer to SWNTs was evidenced via FT-IR peak shifts and resonance Raman profiles .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from cell line variability, assay protocols, or compound purity. Strategies include:

  • Meta-analysis : Pooling data from multiple studies with standardized effect sizes.
  • Dose-response curves : Establishing EC₅₀ values under consistent conditions.
  • Blinded replication : Independent validation of key findings to exclude batch-specific artifacts.
    Statistical tools (ANOVA, regression) identify confounding variables .

Q. How can computational modeling (e.g., molecular dynamics, QSAR) predict the interaction of this compound with biological targets or nanomaterials?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger) simulates binding to melanocortin receptors or tyrosinase. Quantitative structure-activity relationship (QSAR) models correlate alkyl chain length with dispersion efficiency in nanocomposites. Force-field parameters (CHARMM, AMBER) model surfactant-nanotube interactions, validated against experimental Raman and AFM data .

Q. What are the challenges in scaling laboratory synthesis of this compound for reproducible in vivo studies, and how are stability issues addressed?

  • Methodological Answer : Scale-up risks include side reactions (e.g., hydrolysis) and purification bottlenecks. Strategies:

  • Flow chemistry : Enhances mixing and temperature control for esterification.
  • Lyophilization : Stabilizes the compound for long-term storage.
  • In vivo formulation : Use of biocompatible carriers (liposomes) to improve bioavailability. Stability is monitored via accelerated aging tests (40°C/75% RH) and HPLC .

Methodological Considerations

  • Data Integrity : Raw data (e.g., spectral peaks, chromatograms) should be archived in appendices, with processed data (normalized, averaged) in the main text .
  • Ethical Reporting : Disclose conflicts of interest and adhere to laboratory safety protocols, as emphasized in human subjects research frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.